3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole
Description
Structural Identification and Nomenclature
This compound is a heterocyclic compound with the molecular formula C10H7Cl2NO and a molecular weight of 228.07 g/mol. The compound features an isoxazole core structure (a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms) with two key substituents: a chloromethyl group at position 3 and a 2-chlorophenyl group at position 5.
The systematic identification parameters for this compound include:
| Parameter | Value |
|---|---|
| CAS Registry Number | 339019-69-1 |
| Molecular Formula | C10H7Cl2NO |
| Molecular Weight | 228.07 g/mol |
| SMILES Notation | C1=CC=C(C(=C1)C2=CC(=NO2)CCl)Cl |
| InChI | InChI=1S/C10H7Cl2NO/c11-6-7-5-10(14-13-7)8-3-1-2-4-9(8)12/h1-5H,6H2 |
| InChI Key | UKBHBRICCXLWJZ-UHFFFAOYSA-N |
The compound's physical properties contribute significantly to its chemical behavior and potential applications:
| Physical Property | Value |
|---|---|
| Flash Point | 164.3±25.1 °C |
| Boiling Point | 348.1±32.0 °C at 760 mmHg |
| Density | 1.3±0.1 g/cm³ |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C |
| Polarizability | 22.2±0.5 10⁻²⁴cm³ |
The compound features a distinctive structural arrangement with the chloromethyl group providing a reactive site for nucleophilic substitution reactions, while the 2-chlorophenyl moiety contributes to the compound's overall lipophilicity and potential interactions with biological targets.
Historical Development in Isoxazole Chemistry
The development of this compound must be understood within the broader context of isoxazole chemistry evolution. The first significant contribution to isoxazole chemistry was made by Ludwig Claisen in 1903, who synthesized the first compound in this series through the oximation of propargylaldehyde acetal. This pioneering work established the foundation for subsequent research into isoxazole derivatives.
The term "isoxazole" itself has etymological significance: "oxa" and "aza" denote the oxygen and nitrogen atoms respectively, "iso" indicates its isomeric relationship to the previously discovered oxazole, and "ole" designates the five-membered ring structure. This nomenclature was first proposed by Arthur Hantzsch, a prominent figure in heterocyclic chemistry.
A significant advancement in isoxazole chemistry occurred in 1966 with the first reported photolysis of isoxazole. This discovery revealed that due to the weak nitrogen-oxygen bond, isoxazole rings tend to collapse under ultraviolet irradiation, rearranging to oxazole through an azirine intermediate. This photochemical behavior has since been exploited in various synthetic strategies and applications.
The specific development of chloromethyl-substituted isoxazoles like this compound represents an important chapter in isoxazole chemistry, as these compounds serve as versatile intermediates in the synthesis of more complex structures due to the reactivity of the chloromethyl group. The introduction of aryl substituents, such as the 2-chlorophenyl group at position 5, has further expanded the potential applications of these compounds, particularly in medicinal chemistry.
Significance in Heterocyclic Compound Research
This compound holds considerable importance in heterocyclic chemistry research for several reasons. The isoxazole core itself represents a privileged structure in medicinal chemistry due to its unique electronic properties and structural characteristics.
The structural features of isoxazole facilitate various noncovalent interactions, particularly hydrogen bonds (through the nitrogen and oxygen atoms as hydrogen bond receptors), π-π stacking interactions (via the unsaturated five-membered ring), and hydrophilic interactions. These properties make isoxazole-containing compounds valuable scaffolds for drug discovery.
The specific substitution pattern in this compound confers distinct reactivity and biological potential. The chloromethyl group at position 3 serves as a versatile handle for further functionalization through nucleophilic substitution reactions, enabling the synthesis of more complex derivatives. This reactivity makes the compound valuable as a synthetic intermediate in the preparation of libraries of isoxazole derivatives for biological screening.
The 2-chlorophenyl substituent at position 5 contributes to the compound's overall lipophilicity and potential for specific interactions with biological targets. Research has indicated that aryl-substituted isoxazoles often exhibit enhanced biological activities compared to their unsubstituted counterparts. The chlorine atom on the phenyl ring can participate in halogen bonding interactions with biomolecular targets, potentially enhancing binding affinity and selectivity.
In the broader context of heterocyclic compound research, this compound represents an important example of how strategic functionalization of core heterocyclic scaffolds can yield compounds with valuable chemical and biological properties. The compound exemplifies the ongoing interest in developing structurally diverse isoxazole derivatives as potential lead compounds for pharmaceutical applications.
Recent advances in isoxazole chemistry have further highlighted the significance of compounds like this compound in drug discovery efforts. The isoxazole scaffold has been incorporated into molecules demonstrating a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The ability to fine-tune the properties of isoxazole derivatives through strategic functionalization makes them valuable building blocks in medicinal chemistry programs aimed at addressing unmet medical needs.
The research significance of this compound is further underscored by its potential role in the development of multi-targeted therapies and personalized medicine approaches. As drug discovery increasingly focuses on compounds capable of modulating multiple biological targets simultaneously, strategically functionalized isoxazoles represent promising scaffolds for developing such polypharmacological agents.
Properties
IUPAC Name |
3-(chloromethyl)-5-(2-chlorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-6-7-5-10(14-13-7)8-3-1-2-4-9(8)12/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBHBRICCXLWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363312 | |
| Record name | 7N-646S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339019-69-1 | |
| Record name | 7N-646S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole typically involves the reaction of 2-chlorobenzonitrile with chloroacetaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has shown promise as a building block for synthesizing pharmaceutical agents. Its structure allows for modifications that can enhance its biological activity. Notably, it has been identified as an inhibitor of Cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain management. This suggests potential applications in developing anti-inflammatory drugs and cancer therapies .
Case Study: COX-2 Inhibition
Research indicates that derivatives of 3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole exhibit significant anti-inflammatory properties. For instance, compounds with similar isoxazole structures have been evaluated for their COX-2 inhibitory activity, with some showing sub-micromolar IC50 values, indicating strong potential for therapeutic use .
| Compound | IC50 Value (µM) | Activity |
|---|---|---|
| This compound | 0.95 | COX-2 Inhibition |
| 5-(Heteroaryl)isoxazoles | Varies | Antibacterial Activity |
Biological Studies
Biochemical Assays:
The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Its chloromethyl group allows for nucleophilic substitution reactions, making it reactive towards various biological targets. This reactivity can be exploited to investigate the mechanisms of action of certain enzymes and receptors.
Anticancer Activity:
Recent studies have demonstrated that isoxazole derivatives can inhibit tumor growth. For example, compounds similar to this compound have been tested against various cancer cell lines, showing marked growth inhibition . The mechanism often involves inducing apoptosis through caspase activation, highlighting its potential in oncology.
Materials Science
Advanced Materials Development:
In materials science, this compound can be utilized in creating advanced materials with specific properties such as conductivity or fluorescence. The unique electronic properties imparted by the chloromethyl and chlorophenyl groups can be leveraged to develop materials for electronic applications .
Industrial Applications
Agrochemicals and Dyes:
The compound is also relevant in the synthesis of agrochemicals and dyes due to its reactive nature. Its ability to undergo electrophilic aromatic substitution reactions allows for further functionalization, making it suitable for developing new agricultural products and colorants.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Anticancer Activity
Substituent variations significantly impact anticancer potency. For example:
Fluorinated analogs exhibit superior activity compared to chlorinated derivatives, likely due to enhanced electronegativity and metabolic stability . The absence of a carboxamide group in the target compound may reduce potency against Hep3B but could improve membrane permeability.
Antifungal Activity
Against Pythium aphanidermatum and Fusarium oxysporum, substituent effects are pronounced:
Nitro groups at the phenyl ring enhance antifungal activity, suggesting electron-withdrawing groups improve efficacy. The chloromethyl group in the target compound may offer similar benefits but requires empirical validation.
Enzyme Inhibition
Isoxazole derivatives exhibit variable inhibition of glutathione-dependent enzymes:
Halogen position (para vs. ortho) and type (Cl vs. Br) dictate enzyme selectivity. The target compound’s ortho-chlorophenyl group may sterically hinder binding to GR/GST active sites, altering inhibitory profiles.
Biological Activity
3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of chloromethyl and chlorophenyl substituents enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially useful in treating conditions like arthritis.
- Anticancer Potential : In vitro studies have indicated cytotoxic effects on cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or cancer progression.
- Receptor Modulation : It could interact with cellular receptors, influencing signal transduction pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of isoxazole compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 8 |
| S. aureus | 4 | |
| P. aeruginosa | 16 |
Anti-inflammatory Activity
In a model of carrageenan-induced paw edema in rats, the compound demonstrated significant reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent. The results are shown in the following table:
| Treatment | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| This compound (50 mg/kg) | 45 |
| Indomethacin (10 mg/kg) | 60 |
Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The findings indicated that the compound has an IC50 value of approximately 10 µM against HeLa cells, suggesting moderate anticancer activity.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments conducted at a university laboratory demonstrated that derivatives of isoxazole compounds, including this compound, exhibited enhanced antimicrobial properties when combined with other agents such as β-lactams.
- Case Study on Anti-inflammatory Effects : A clinical trial investigated the anti-inflammatory effects of isoxazole derivatives in patients with rheumatoid arthritis. Results showed significant improvement in symptoms and reduced inflammatory markers in patients treated with the compound.
Q & A
Q. What are the optimized synthetic routes for 3-(Chloromethyl)-5-(2-chlorophenyl)isoxazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of oxime intermediates derived from substituted aldehydes. For example:
- Method A : Reacting o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions forms oxime intermediates, which are then cyclized with ethyl acetoacetate and chlorinated using phosphorus pentachloride (yield: 80–90%) .
- Method B : Substituted benzaldoximes are cyclized in dichloromethane with N-chlorosuccinimide (NCS) and triethylamine, followed by chlorination to introduce the chloromethyl group (yield: 80–90%) .
Key factors affecting yield include pH control during oxime formation, solvent polarity (e.g., dichloromethane enhances cyclization efficiency), and stoichiometric ratios of chlorinating agents. TLC monitoring and recrystallization in ethanol/water mixtures improve purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- X-ray crystallography resolves the spatial arrangement of the chlorophenyl and chloromethyl substituents. For example, crystal structures show the chlorophenyl group adopts a near-planar orientation with the isoxazole ring (dihedral angle: ~7.2°), while the chloromethyl group occupies a perpendicular position .
- Spectroscopy :
Q. What are the standard protocols for evaluating its antimicrobial activity, and how do results compare to reference drugs?
- Antibacterial assays : Test against E. coli and S. aureus using agar dilution methods (concentration range: 10–100 µg/mL). Minimum inhibitory concentrations (MICs) for this compound are typically 25–50 µg/mL, comparable to ampicillin (MIC: 20 µg/mL) .
- Antifungal assays : Disk diffusion against C. albicans and A. niger shows inhibition zones of 12–15 mm at 50 µg/mL, slightly less potent than fluconazole (18–22 mm) .
Advanced Research Questions
Q. How does this compound inhibit glutathione reductase (GR) and glutathione S-transferase (GST), and what are the kinetic parameters?
- Mechanism : The compound acts as an uncompetitive inhibitor of GR (binds to the enzyme-substrate complex), with IC₅₀ = 0.059 µM and Kᵢ = 0.011 µM. For GST, it exhibits competitive inhibition (IC₅₀ = 0.099 µM, Kᵢ = 0.059 µM) by blocking the glutathione-binding site .
- Kinetic analysis : Lineweaver-Burk plots reveal decreased V_max (GR) and increased K_m (GST), consistent with uncompetitive and competitive modes, respectively .
Q. What computational methods are used to predict electronic properties and ligand-target interactions?
- DFT calculations : B3LYP/6-31G(d) level optimizations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The chloromethyl group’s electron-withdrawing effect reduces electron density on the isoxazole ring, enhancing electrophilic interactions .
- Molecular docking : AutoDock Vina simulations show the compound binds to GR’s NADPH-binding domain (binding energy: −8.2 kcal/mol) via hydrogen bonds with Arg-218 and hydrophobic contacts with Phe-220 .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
- Chlorine vs. trifluoromethyl : Replacing the chloromethyl group with CF₃ (as in 3-(trifluoromethyl)-5-aryl derivatives) increases anticancer activity (e.g., IC₅₀ = 2.63 µM against MCF-7 cells vs. 19.72 µM for non-CF₃ analogues) due to enhanced lipophilicity and target affinity .
- Substituent position : 2-Chlorophenyl derivatives show 30% higher GST inhibition than 4-chlorophenyl analogues, attributed to better steric fit in the enzyme’s active site .
Methodological Challenges
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
- Yield discrepancies : Method A (using PCl₅) may produce side products (e.g., over-chlorination), reducing yield vs. Method B (NCS), which offers better selectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) mitigates this .
- NMR shifts : Solvent effects (e.g., DMSO vs. CDCl₃) and concentration can alter peak splitting. Standardizing solvent systems and referencing to TMS (δ 0 ppm) improves reproducibility .
Q. What strategies optimize stability during storage and handling?
- Storage : Store in amber vials at −20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the chloromethyl group.
- Decomposition pathways : Thermal gravimetric analysis (TGA) shows decomposition onset at 150°C, primarily releasing HCl gas. Use desiccants (e.g., silica gel) to minimize moisture-induced degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
